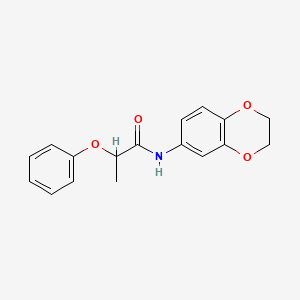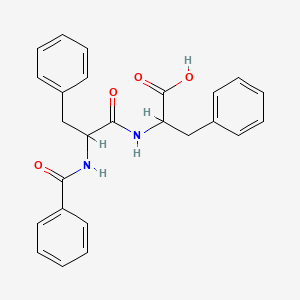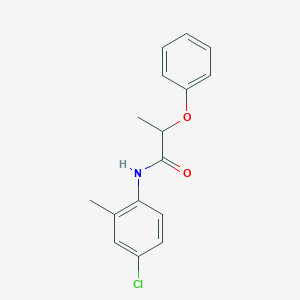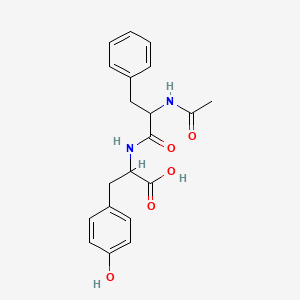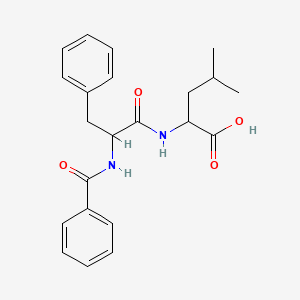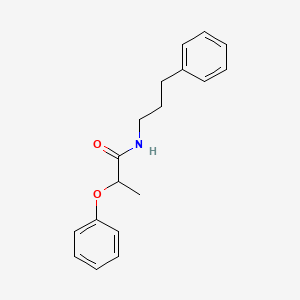
2-phenoxy-N-(3-phenylpropyl)propanamide
説明
2-phenoxy-N-(3-phenylpropyl)propanamide, commonly known as FTY720, is a synthetic compound that has been widely used in scientific research due to its unique properties. It was first synthesized in 1992 by a Japanese researcher, Yoshitomi Pharmaceutical Industries, and later developed by Novartis. FTY720 has been shown to have significant effects on the immune system, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of FTY720 involves its binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells, including lymphocytes. This binding leads to the internalization of the receptor, preventing the lymphocytes from responding to S1P signals and causing their sequestration in lymphoid tissues.
Biochemical and physiological effects:
FTY720 has been shown to have significant effects on the immune system, including the reduction of circulating lymphocytes, the prevention of lymphocyte migration to inflammatory sites, and the induction of apoptosis in lymphocytes. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
FTY720 has several advantages for use in laboratory experiments, including its ability to modulate the immune system and its well-established mechanism of action. However, it also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several potential future directions for research on FTY720, including its use in combination with other immunomodulatory agents for the treatment of autoimmune diseases, its use in cancer therapy, and its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of FTY720 in these applications.
科学的研究の応用
FTY720 has been extensively studied in the field of immunology due to its ability to modulate the immune system. It has been shown to induce lymphocyte sequestration in lymphoid tissues, leading to a decrease in circulating lymphocytes. This property has made FTY720 a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
特性
IUPAC Name |
2-phenoxy-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-15(21-17-12-6-3-7-13-17)18(20)19-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSNKBLRLJIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



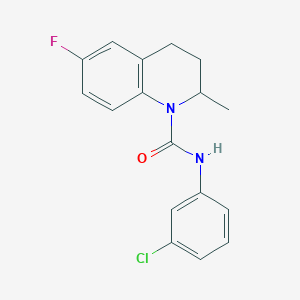
![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3931090.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B3931109.png)
